5-Chloro-6-methyl-1,3-benzothiazol-2-amine
Overview
Description
5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a chemical compound used as a pharmaceutical intermediate . It has been used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring substituted with a chlorine atom at the 5th position and a methyl group at the 6th position .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, it can undergo a diazo-coupling reaction to form azo dye ligands . It can also participate in the formation of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .Mechanism of Action
Target of Action
The primary targets of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine are enzymes involved in the biosynthesis of prostaglandins . These enzymes include dihydroorotase , DNA gyrase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , casdihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, including the synthesis of prostaglandins .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The compound affects the biosynthesis of prostaglandins, which are derived from arachidonic acid . Arachidonic acid originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
The inhibition of prostaglandin biosynthesis by this compound can lead to anti-inflammatory effects . Prostaglandins are involved in inflammation and pain, so their reduction can alleviate these symptoms .
Properties
IUPAC Name |
5-chloro-6-methyl-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWBEOJHVGXEMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390017 | |
Record name | 5-Chloro-6-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50850-98-1 | |
Record name | 5-Chloro-6-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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